molecular formula C5H7N3 B021590 5-Pyrimidinemethanamine CAS No. 25198-95-2

5-Pyrimidinemethanamine

Cat. No. B021590
CAS RN: 25198-95-2
M. Wt: 109.13 g/mol
InChI Key: USRYWZFLGFQQEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds structurally related to 5-Pyrimidinemethanamine, involves various chemical reactions aimed at introducing different substituents into the pyrimidine ring to achieve desired chemical and physical properties. For example, Vicentes et al. (2023) reported a versatile synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines, showcasing the synthetic strategies to obtain pyrimidine derivatives with complex substitutions (Vicentes, D. E., Rodríguez, R., Cobo, J., & Glidewell, C., 2023).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often studied using crystallography to understand the arrangement of atoms within the compound and its implications for chemical behavior. The study by Fenton et al. (1985) on 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine provides insights into the molecular conformation and packing in the crystal structure, highlighting the importance of hydrogen-bonding sequences in determining the solid-state arrangement of these molecules (Fenton, D., Moody, R., Casellato, U., Vigato, P., & Graziani, R., 1985).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions that define their chemical properties and reactivity. The introduction of different functional groups through reactions like alkylation, amidation, and halogenation significantly alters the chemical behavior of these compounds. For instance, Barakat et al. (2015) discussed the synthesis and characterization of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, revealing the impact of substitution patterns on the stability and reactivity of pyrimidine derivatives (Barakat, A., Al-Najjar, H. J., Al-Majid, A., Soliman, S., Mabkhot, Y., Shaik, M., Ghabbour, H., & Fun, H., 2015).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents. Studies on the synthesis and structural characterization, such as those conducted by Gazivoda et al. (2008), provide valuable data on the physical properties of these compounds, offering insights into their potential applications and behaviors in different environments (Gazivoda, T., Raić-Malić, S., Hergold-Brundić, A., & Cetina, M., 2008).

Chemical Properties Analysis

The chemical properties of 5-Pyrimidinemethanamine and its derivatives, including reactivity, chemical stability, and interaction with other molecules, are crucial for their application in various fields. The chemical properties are determined by the structure of the pyrimidine ring and the nature of the substituents attached to it. Research on the synthesis, NMR, FT-IR, and X-ray structural characterization, such as the work by Barakat et al. (2015), highlights the complex interplay between molecular structure and chemical properties in pyrimidine derivatives (Barakat, A. et al., 2015).

Scientific Research Applications

  • Nucleic Acid Metabolism and Cancer Treatment : Fluorinated pyrimidines like 5-Pyrimidinemethanamine inhibit nucleic acid metabolism, affecting cancer cell growth and proliferation. This mechanism has implications for cancer treatment (Danneberg, Montag, & Heidelberger, 1958).

  • Anticancer and Antibacterial Properties : Novel 5-hydroxymethylpyrimidines exhibit promising anticancer properties and weak antibacterial properties. Bulky compounds within this class demonstrate improved antifungal properties (Stolarczyk et al., 2021).

  • Metal Ion Capture in DNA Duplexes : Pyrimidine base pairs in DNA selectively capture metal ions, forming metal ion-mediated base pairs. This can be modified and stabilized by small chemical changes and pH adjustments (Ono, Torigoe, Tanaka, & Okamoto, 2011).

  • Biological and Medicinal Chemistry : Pyrimidines play a crucial role in biology and medicine, being essential constituents in nucleic acids, sedatives, antimalarial agents, and having various therapeutic properties (Cheng, 1969).

  • Genotoxic Effects and Cellular Toxicity : Fluorinated pyrimidines and 5-chlorouracil, effective as anti-tumor agents, may also induce genotoxic effects and cellular toxicity, impacting their use in cancer treatment (Morris, 1993).

  • Anti-inflammatory Activity : Certain pyrimidine scaffolds exhibit promising anti-inflammatory activity, with some compounds outperforming standard drugs like Antipyrine and Indomethacin (Munde et al., 2022).

  • Cancer Therapy and DNA Hypomethylation : 5-azacytidine has shown potential in inducing differentiation in refractory germ cell tumors by causing DNA hypomethylation, leading to partial remissions in testicular cancer patients (Roth et al., 1993).

properties

IUPAC Name

pyrimidin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-1-5-2-7-4-8-3-5/h2-4H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRYWZFLGFQQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596811
Record name 1-(Pyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyrimidinemethanamine

CAS RN

25198-95-2
Record name 1-(Pyrimidin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrimidin-5-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Yu, W Zong, Y Ding, J Liu, L Chen… - Advanced Synthesis …, 2022 - Wiley Online Library
In this study, ten ω‐transaminases (ω‐TAs) have been investigated to efficiently catalyze the synthesis of twenty‐four functionalized benzylamines and pyridylmethylamines. We …
Number of citations: 2 onlinelibrary.wiley.com
DN Deaton, Y Do, J Holt, MR Jeune, HF Kramer… - Bioorganic & Medicinal …, 2019 - Elsevier
With the goal of discovering more selective anti-inflammatory drugs, than COX inhibitors, to attenuate prostaglandin signaling, a fragment-based screen of hematopoietic prostaglandin …
Number of citations: 16 www.sciencedirect.com

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